

Application Notes and Protocols for In Vivo Studies with Upidosin Mesylate (Upadacitinib)

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Compound of Interest

Compound Name: Upidosin mesylate

Cat. No.: B15188140

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Introduction

These application notes provide a comprehensive overview of the in vivo administration of **Upidosin mesylate**, a selective Janus kinase 1 (JAK1) inhibitor. For the purpose of these notes, and based on available scientific literature, "**Upidosin mesylate**" is addressed as Upadacitinib, a well-documented compound of this class. Upadacitinib is a potent immunomodulator investigated for its therapeutic potential in various inflammatory and autoimmune diseases. The following sections detail recommended dosages from preclinical studies, experimental protocols for a common animal model of arthritis, and the underlying mechanism of action.

Mechanism of Action: JAK-STAT Signaling Pathway

Upadacitinib selectively inhibits JAK1, an intracellular enzyme crucial for the signaling of numerous pro-inflammatory cytokines.[1][2][3] This inhibition disrupts the downstream signaling cascade known as the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1][4] Specifically, Upadacitinib prevents the phosphorylation and activation of STAT proteins, which are responsible for transducing signals from cytokine receptors to the nucleus to regulate gene expression.[1][2][3] Key cytokines whose signaling is attenuated by Upadacitinib include interleukin-6 (IL-6) and interferon-gamma (IFN-γ), both of which are pivotal in the pathogenesis of autoimmune disorders like rheumatoid arthritis.[5][6] The inhibition of

JAK1-mediated signaling leads to a reduction in the production of inflammatory mediators, thereby ameliorating disease symptoms.

Caption: JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.

Quantitative Data Presentation: In Vivo Dosages

The following tables summarize the reported oral dosages of Upadacitinib in various preclinical animal models.

Animal Model	Species	Dosage	Route of Administration	Frequency	Study Duration	Key Findings	Reference
Adjuvant-Induced Arthritis	Rat (Female Lewis)	3 mg/kg	Oral gavage	Twice a day	10 days	Reduced paw swelling and bone destruction	[5][7]
Adjuvant-Induced Arthritis	Rat (Female Lewis)	10 mg/kg	Oral gavage	Twice a day	10 days	Significant reduction in paw swelling and protection of bone surface	[7]
Embryo-Fetal Development	Rat	1.5 mg/kg/day	Oral	Daily	Gestation Day 6-17	No adverse effects observed (NOAEL)	[8]
Embryo-Fetal Development	Rat	4 mg/kg/day	Oral	Daily	Gestation Day 6-17	Teratogenic effects observed	[8]
Embryo-Fetal Development	Rat	5 mg/kg/day	Oral	Daily	Gestation Day 6-17	Teratogenic effects observed	[8]
Embryo-Fetal	Rabbit	10 mg/kg/day	Oral	Daily	Gestation Day 6-18	No adverse effects	[8]

Development						observed (NOAEL)	
General Toxicology	Rat	Up to 75 mg/kg/day	Oral	Daily	Not Specified	Dose-dependent toxicities	[8]

Experimental Protocols

Protocol: Adjuvant-Induced Arthritis (AIA) in Rats

This protocol describes the induction of arthritis in rats and subsequent treatment with Upadacitinib to evaluate its anti-inflammatory efficacy.[5]

1. Animal Model:

- Species: Female Lewis rats
- Weight: 125-150 g

2. Arthritis Induction:

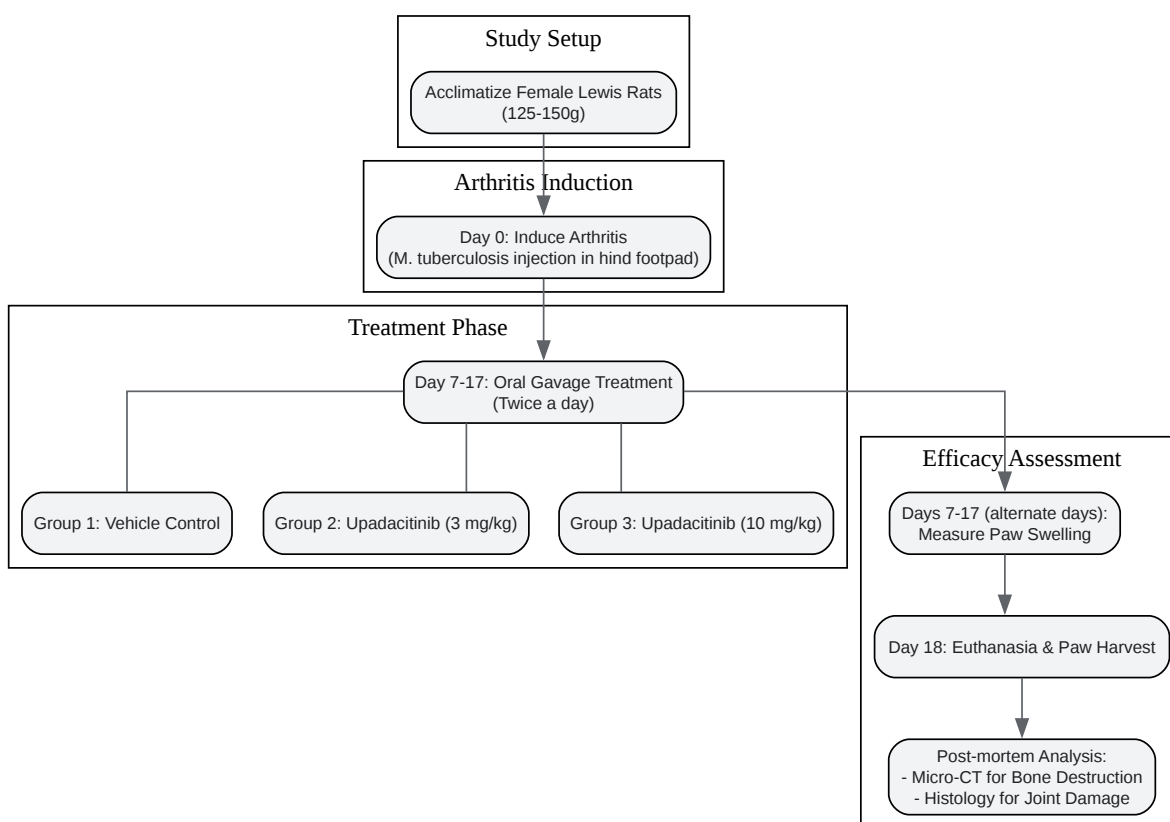
- On Day 0, induce arthritis by a single intradermal injection of 0.1 mL of Mycobacterium tuberculosis emulsion into the right hind footpad.

3. Treatment Regimen:

- Begin treatment on Day 7, at the first signs of disease.
- Administer Upadacitinib or vehicle control orally by gavage.
- Dosage: 3 mg/kg or 10 mg/kg.
- Frequency: Twice a day (BID).
- Duration: 10 days (from Day 7 to Day 17).

4. Efficacy Assessment:

- Paw Swelling: Measure paw volume using a water displacement plethysmograph every other day until Day 17.
- Bone Destruction: On Day 18, euthanize the animals and harvest the paws. Assess bone erosion and destruction using micro-computed tomography (μ CT).
- Histology: Assess synovial hypertrophy, inflammation, cartilage damage, and bone erosion in histological sections of the joints.



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Caption: Experimental workflow for the rat Adjuvant-Induced Arthritis model.

Conclusion

The provided data and protocols offer a foundational guide for researchers designing in vivo studies with Upadacitinib. The dosages presented have demonstrated efficacy in a well-established animal model of rheumatoid arthritis. The detailed experimental protocol allows for the replication of these studies to assess the therapeutic potential of Upadacitinib and other JAK1 inhibitors. It is imperative for researchers to adapt these protocols to their specific experimental needs and to adhere to all institutional and national guidelines for animal welfare.

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